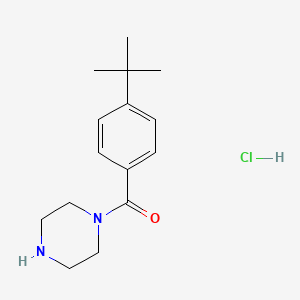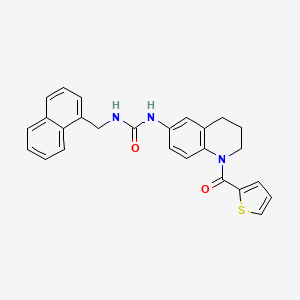
1-(Naphthalen-1-ylmethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalen-1-ylmethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C26H23N3O2S and its molecular weight is 441.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Sensors and Chemosensors
Naphthalene derivatives have been investigated for their potential as fluorescent sensors and chemosensors, particularly in the detection of anions. For example, a new fluorescent sensor molecule incorporating naphthalene imide and urea as recognition groups showed selective recognition ability for fluoride ions over other anions, demonstrating the utility of naphthalene and urea derivatives in selective detection applications (R. Jun, 2010). Additionally, naphthalene-urea derivatives have shown unique absorption and fluorescence peaks with fluoride ions, indicating their potential as effective chemosensors (E. Cho et al., 2003).
Molecular Structure and Assembly Studies
Research has also focused on the conformational adjustments and self-assembly of urea and thiourea derivatives. Studies on urea and thiourea-based assemblies have highlighted the influence of intramolecular hydrogen bonding and the potential for creating polymorphic structures. These findings suggest the importance of urea and thiourea derivatives in designing molecules with specific structural and assembly properties, which could have implications in materials science and nanotechnology (Nithi Phukan & J. Baruah, 2016).
Pharmacological Applications
While the request specifically excluded information related to drug use, dosage, and side effects, it's worth noting that derivatives of naphthalene, thiophene, and urea have been explored for their pharmacological properties, including hypotensive and antiarrhythmic activities. This underscores the broader relevance of these compounds in medicinal chemistry and drug design, though specific details on these applications are beyond the scope of the current requirements (E. Chalina & L. Chakarova, 1998).
Photochemical Studies
Derivatives have been studied for their photochemical properties, including the photophysics of dihydroquinazolinone derivatives. These studies have illuminated the photophysical properties of these compounds, demonstrating significant changes in photophysical properties depending on solvent polarity. Such insights are critical for the development of novel photoluminescent materials and for understanding the fundamental principles of photochemistry (M. Pannipara et al., 2017).
Catalytic and Synthetic Applications
Research has also delved into the catalytic applications of naphthalene and quinolinyl-urea derivatives, demonstrating their utility in chemical synthesis and catalysis. For instance, cationic rhodium complexes of naphthalene derivatives have been shown to catalyze the hydroboration of olefins with high yields and regioselectivities, indicating the potential of these compounds in facilitating various chemical transformations (M. McCarthy et al., 2000).
Propiedades
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2S/c30-25(24-11-5-15-32-24)29-14-4-9-19-16-21(12-13-23(19)29)28-26(31)27-17-20-8-3-7-18-6-1-2-10-22(18)20/h1-3,5-8,10-13,15-16H,4,9,14,17H2,(H2,27,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDUJLPIIZFNTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43)N(C1)C(=O)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2360238.png)
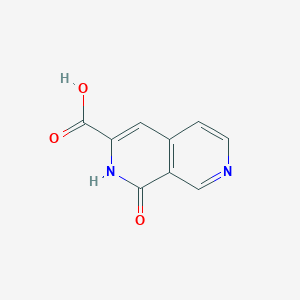
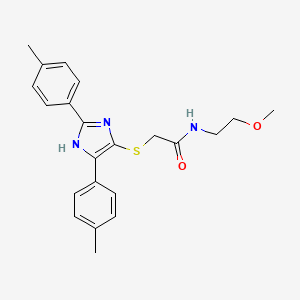

![3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2360248.png)

![Methyl [(4-fluorobenzyl)sulfanyl]acetate](/img/structure/B2360252.png)
![N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2360253.png)
![2-chloro-N-{2-[2-(difluoromethoxy)phenyl]ethyl}acetamide](/img/structure/B2360254.png)

![4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2360256.png)
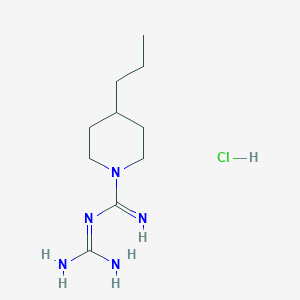
![methyl 3-carbamoyl-2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2360259.png)
